Isoleucine Valsartan

Description

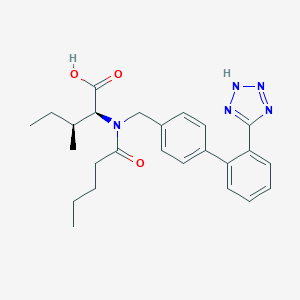

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)/t17-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLZEWHOZCZLAQ-SBUREZEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H]([C@@H](C)CC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Converging Pathways of Metabolism and Blood Pressure: A Technical Guide to the Role of Branched-Chain Amino Acids in Hypertension Pathogenesis

Foreword for the Research Community

For decades, the narrative of hypertension has been dominated by the triumvirate of salt, sympathetic nervous activity, and the renin-angiotensin system. While these pillars remain foundational, a growing body of evidence compels us to look deeper, into the intricate nexus of metabolism and vascular biology. This guide is intended for our peers—researchers, scientists, and drug development professionals—who are at the forefront of cardiovascular research. We will dissect the emerging and compelling role of branched-chain amino acids (BCAAs) in the pathogenesis of hypertension. This is not a cursory overview, but a deep dive into the molecular underpinnings, experimental validation, and therapeutic potential of this metabolic link. Our goal is to provide a scientifically rigorous resource that not only informs but also inspires new avenues of investigation in the complex etiology of hypertensive disease.

Part 1: Branched-Chain Amino Acids - Beyond Building Blocks

Branched-chain amino acids—leucine, isoleucine, and valine—are essential amino acids, indispensable for protein synthesis and various metabolic functions.[1] Unlike other amino acids, BCAAs are primarily metabolized in skeletal muscle rather than the liver.[2] Their catabolism is a multi-step enzymatic process crucial for energy homeostasis. However, a paradigm shift is underway in our understanding of BCAAs. Dysregulation of their metabolism, leading to their accumulation in circulation, is now recognized as a significant contributor to metabolic derangements, including insulin resistance, and as this guide will illuminate, hypertension.[1][3]

Part 2: The Epidemiological Evidence - Connecting the Dots

A compelling body of epidemiological research has established a strong association between elevated circulating BCAA levels and the prevalence and incidence of hypertension.

Prospective cohort studies have consistently demonstrated that individuals with higher plasma concentrations of BCAAs have a significantly greater risk of developing hypertension.[2][4] A meta-analysis involving over 32,000 subjects revealed that elevated levels of all three BCAAs are associated with a higher risk of hypertension.[5] More recent and powerful evidence comes from Mendelian randomization studies, which leverage genetic variants as instrumental variables to infer causality. These studies have provided robust evidence for a causal relationship between elevated circulating isoleucine levels and an increased risk of essential hypertension.[5]

| Study Type | Key Finding | Odds Ratio (OR) / Hazard Ratio (HR) | Reference |

| Meta-Analysis | Elevated isoleucine, leucine, and valine levels associated with higher hypertension risk. | Isoleucine: 1.26; Leucine: 1.28; Valine: 1.32 | [5] |

| Prospective Cohort (PREVEND study) | High plasma BCAAs associated with increased risk of new-onset hypertension. | HR per SD increase: 1.11 | [2][4] |

| Mendelian Randomization | Genetic predisposition to elevated isoleucine is causally linked to essential hypertension. | OR: 1.22 | [5] |

| Prospective Cohort (Tehran Lipid and Glucose Study) | Higher dietary intake of BCAAs, particularly valine, is associated with a higher risk of incident hypertension. | OR for highest vs. lowest quartile of total BCAAs: 1.54 |

Part 3: Core Pathophysiological Mechanisms - From Amino Acid to Artery

The association between BCAAs and hypertension is not merely a correlation; it is underpinned by intricate molecular mechanisms that disrupt vascular homeostasis.

The Central Axis: mTORC1 Signaling

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism.[6] Elevated levels of BCAAs, particularly leucine, are potent activators of the mTORC1 signaling pathway.[6] While acute activation of mTORC1 is essential for processes like muscle protein synthesis, chronic hyperactivation by persistently high BCAA levels is unequivocally pathogenic.[7][8]

Chronic mTORC1 activation contributes to hypertension through several downstream effects:

-

Insulin Resistance: A key consequence of sustained mTORC1 signaling is the phosphorylation of insulin receptor substrate 1 (IRS-1), which impairs insulin signaling.[5][6][7] The resulting insulin resistance is a well-established driver of hypertension through mechanisms including renal sodium reabsorption, increased sympathetic nervous system activity, and vascular smooth muscle cell proliferation.[5]

-

Sympathetic Activation: The mTORC1 pathway can influence central regulation of blood pressure by increasing sympathetic nerve activity.[9]

-

Vascular Remodeling: mTORC1 promotes the proliferation of vascular smooth muscle cells, a key process in the arterial stiffening and narrowing characteristic of hypertension.[9]

Caption: BCAA-mediated hyperactivation of the mTORC1 signaling pathway.

Assault on the Endothelium: Oxidative Stress and Inflammation

A healthy endothelium is paramount for blood pressure regulation, primarily through the production of the vasodilator nitric oxide (NO). High concentrations of BCAAs directly compromise endothelial function.

-

Induction of Oxidative Stress: BCAAs have been shown to increase the production of reactive oxygen species (ROS) in endothelial cells from two primary sources: NADPH oxidase and mitochondria.[10] This surge in ROS leads to a state of oxidative stress.

-

Reduced NO Bioavailability: The excess superoxide anions (a type of ROS) readily react with NO to form peroxynitrite, a potent oxidant that further damages vascular cells.[10] This reaction effectively "scavenges" NO, reducing its bioavailability and impairing endothelium-dependent vasodilation.[10]

-

Pro-inflammatory Response: BCAAs trigger pro-inflammatory signaling in endothelial cells through the activation of the transcription factor NF-κB.[10] This leads to the expression of adhesion molecules, such as ICAM-1 and E-selectin, which facilitate the adhesion of inflammatory cells to the endothelium, a critical early step in atherosclerosis.[10]

Caption: BCAA-induced endothelial dysfunction via oxidative stress and inflammation.

Part 4: Experimental Validation - Protocols and Models

The mechanistic link between BCAAs and hypertension has been substantiated through various experimental models and methodologies.

Animal Models of BCAA-Induced Hypertension

-

Diet-Induced Obesity Models: Rodents fed a high-fat diet develop obesity, insulin resistance, and elevated circulating BCAAs, making them a relevant model to study the metabolic underpinnings of hypertension.

-

Genetic Models: Spontaneously Hypertensive Rats (SHR) are a widely used model of genetic hypertension. Investigating BCAA metabolism in these animals can provide insights into inherent dysregulation.

Key Experimental Protocols

1. Quantification of Plasma BCAAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To accurately measure the concentrations of leucine, isoleucine, and valine in plasma samples.

-

Methodology:

-

Sample Preparation: Thaw plasma samples on ice. Precipitate proteins by adding a 4:1 ratio of ice-cold methanol containing isotopically labeled internal standards (e.g., ¹³C₆-Leucine) to the plasma.

-

Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Derivatization (Optional but Recommended): Transfer the supernatant to a new tube and dry under a stream of nitrogen. Reconstitute the dried extract in a derivatization agent (e.g., butanolic HCl) and heat to form butyl-ester derivatives of the amino acids, which improves chromatographic separation and ionization efficiency.

-

LC-MS/MS Analysis: Inject the derivatized sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid.

-

Detection: Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each BCAA and their corresponding internal standards.

-

Quantification: Construct a calibration curve using known concentrations of BCAA standards and calculate the concentrations in the unknown samples based on the peak area ratios of the analyte to the internal standard.

-

2. Assessment of Endothelial Function via Aortic Ring Vasoreactivity

-

Objective: To determine the effect of BCAAs on endothelium-dependent vasodilation.

-

Methodology:

-

Tissue Preparation: Euthanize a rodent model (e.g., C57BL/6 mouse) and carefully dissect the thoracic aorta in ice-cold Krebs-Henseleit buffer.

-

Mounting: Cut the aorta into 2-3 mm rings and mount them on wire myographs in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 5 mN.

-

Pre-contraction: Contract the aortic rings with a submaximal dose of phenylephrine (e.g., 1 µM).

-

Dose-Response Curve: Once the contraction has plateaued, cumulatively add increasing concentrations of an endothelium-dependent vasodilator, such as acetylcholine (ACh), to elicit a relaxation response.

-

Experimental Condition: In a parallel set of experiments, pre-incubate the aortic rings with a high concentration of a BCAA mixture for a specified period (e.g., 60 minutes) before pre-contraction and generation of the ACh dose-response curve.

-

Data Analysis: Express the relaxation response as a percentage of the pre-contraction. Compare the dose-response curves between control and BCAA-treated rings. A rightward shift or a reduction in the maximal relaxation in the BCAA-treated group indicates endothelial dysfunction.

-

Part 5: Therapeutic Horizons and Future Trajectories

The elucidation of the role of BCAAs in hypertension opens up novel therapeutic avenues.

-

Targeting BCAA Catabolism: Since elevated circulating BCAAs appear to be the primary driver, enhancing their catabolism is a promising strategy. Pharmacological agents that activate the branched-chain α-keto acid dehydrogenase (BCKD) complex, the rate-limiting enzyme in BCAA catabolism, are of significant interest.[12][13] For instance, small molecule inhibitors of BCKD kinase (which inhibits the BCKD complex) have shown therapeutic potential in preclinical models of heart failure.[12][13]

-

Dietary Interventions: While the relationship between dietary BCAA intake and hypertension is complex, dietary strategies that restrict BCAA intake have been shown to improve metabolic health in preclinical models and may warrant further investigation in hypertensive populations.[14]

-

Modulation of Gut Microbiota: The gut microbiome can influence the metabolism of dietary BCAAs.[4] Targeting the gut microbiota to modulate BCAA levels could be an indirect therapeutic approach.

Future research should focus on:

-

Conducting long-term, randomized controlled trials to assess the efficacy of BCAA-lowering therapies on blood pressure in humans.

-

Identifying the specific genetic and environmental factors that lead to impaired BCAA catabolism in individuals prone to hypertension.

-

Developing more specific and potent pharmacological agents that target the BCAA metabolic pathway with minimal off-target effects.

Part 6: Conclusion

The evidence is increasingly clear: branched-chain amino acids are not passive bystanders in cardiovascular health. Through the chronic activation of mTORC1 signaling and the induction of endothelial dysfunction via oxidative stress and inflammation, elevated BCAAs are emerging as a significant and mechanistically plausible contributor to the pathogenesis of hypertension. This metabolic perspective provides a fertile ground for the development of novel diagnostics and therapeutics. As we continue to unravel the intricate interplay between what we eat, how our bodies process it, and the health of our vasculature, the story of BCAAs will undoubtedly become a central chapter in the modern understanding of hypertension.

References

-

Causal Relationship Between Branched‐Chain Amino Acids and Hypertension: A Mendelian Randomization Study. Journal of the American Heart Association. [Link]

-

Concentration of Branched-Chain Amino Acids Is a Strong Risk Marker for Incident Hypertension. American Heart Association Journals. [Link]

-

Plasma Branched-Chain and Aromatic Amino Acids in Relation to Hypertension. MDPI. [Link]

-

Amino Acids and Hypertension in Adults. PMC - PubMed Central. [Link]

-

Branched‐chain amino acids promote endothelial dysfunction through increased reactive oxygen species generation and inflammation. NIH. [Link]

-

Illustration of the roles of BCAAs and AAAs impact on blood pressure. ResearchGate. [Link]

-

Branched-Chain Amino Acids as Critical Switches in Health and Disease. Hypertension. [Link]

-

Mouse Models of Altered Branched-Chain Amino Acid Metabolism Described in this Review. ResearchGate. [Link]

-

Branched-chain amino acids and the risk of hypertension; a persian cohort-based study. BMC Cardiovascular Disorders. [Link]

-

Concentration of Branched-Chain Amino Acids Is a Strong Risk Marker for Incident Hypertension. ResearchGate. [Link]

-

Dietary Intakes of Branched Chain Amino Acids and the Incidence of Hypertension: A Population-Based Prospective Cohort Study. Archives of Iranian Medicine. [Link]

-

Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. PMC - NIH. [Link]

-

mTOR Dysregulation, Insulin Resistance, and Hypertension. MDPI. [Link]

-

Association between Excessive Dietary Branched-Chain Amino Acids Intake and Hypertension Risk in Chinese Population. PubMed Central. [Link]

-

Altered Branched Chain Amino Acid Metabolism: Towards a Unifying Cardiometabolic Hypothesis. PMC - PubMed Central. [Link]

-

The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology. PubMed Central. [Link]

-

Chronic activation of mTOR complex 1 by branched chain amino acids and organ hypertrophy. ResearchGate. [Link]

-

The effect of dietary amino acids on blood pressure (bP) in animal models of hypertension. ResearchGate. [Link]

-

Therapeutic Effect of Targeting Branched‐Chain Amino Acid Catabolic Flux in Pressure‐Overload Induced Heart Failure. ResearchGate. [Link]

-

Therapeutic Effect of Targeting Branched‐Chain Amino Acid Catabolic Flux in Pressure‐Overload Induced Heart Failure. Semantic Scholar. [Link]

-

ANIMAL MODELS FOR HYPERTENSION RESEARCH. University of Warmia and Mazury in Olsztyn. [Link]

Sources

- 1. Branched-chain amino acids and the risk of hypertension; a persian cohort-based study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino Acids and Hypertension in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR Dysregulation, Insulin Resistance, and Hypertension [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Branched‐chain amino acids promote endothelial dysfunction through increased reactive oxygen species generation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Therapeutic Effect of Targeting Branched‐Chain Amino Acid Catabolic Flux in Pressure‐Overload Induced Heart Failure | Semantic Scholar [semanticscholar.org]

- 14. Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Valsartan's Effect on Branched-Chain Amino Acid Catabolism

Introduction

Valsartan, a widely prescribed angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension and heart failure.[1] Its primary mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, thereby mitigating the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2] Beyond its well-documented cardiovascular benefits, emerging evidence points towards a novel role for valsartan in modulating cellular metabolism, specifically the catabolism of branched-chain amino acids (BCAAs).

BCAAs, comprising leucine, isoleucine, and valine, are essential amino acids that play critical roles in protein synthesis, energy homeostasis, and signaling pathways.[3] Dysregulation of BCAA catabolism has been implicated in various pathological conditions, including insulin resistance, cardiovascular disease, and heart failure.[4][5][6] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning valsartan's influence on BCAA catabolism, with a focus on its direct interaction with key regulatory enzymes and its broader effects on mitochondrial function. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this novel therapeutic dimension of valsartan.

Pharmacological Profile of Valsartan

Valsartan is a potent and selective antagonist of the AT1 receptor.[7] By blocking the binding of angiotensin II to this receptor, valsartan effectively inhibits the downstream signaling cascades that lead to vasoconstriction, inflammation, and oxidative stress.[8][9] The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in blood pressure regulation, and its overactivation is a key contributor to cardiovascular pathology. Angiotensin II, the primary effector of the RAAS, not only elevates blood pressure but also exerts direct effects on skeletal muscle, promoting protein degradation through the ubiquitin-proteasome pathway.[3]

The Branched-Chain Amino Acid Catabolic Pathway

The breakdown of BCAAs is a multi-step enzymatic process that occurs primarily in the mitochondria of skeletal muscle, liver, and other tissues. The initial and reversible step is the transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs), a reaction catalyzed by branched-chain aminotransferases (BCATs).[3][10]

The second and rate-limiting step is the irreversible oxidative decarboxylation of BCKAs, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3] The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. Phosphorylation by BCKDH kinase (BCKDK) inactivates the complex, thereby inhibiting BCAA catabolism.[1] Conversely, dephosphorylation by a specific phosphatase, protein phosphatase 2Cm (PP2Cm), activates the BCKDH complex and promotes BCAA breakdown.

Valsartan's Direct Effect on BCAA Catabolism: Inhibition of BCKDK

Recent groundbreaking research has identified valsartan as a novel inhibitor of BCKDK.[1] This discovery positions valsartan as a modulator of BCAA metabolism, independent of its AT1 receptor blocking activity.

Mechanism of BCKDK Inhibition

-

ATP-Competitive Inhibition: Studies have shown that valsartan inhibits BCKDK in an ATP-competitive manner.[1] This means that valsartan binds to the ATP-binding pocket of the BCKDK enzyme, preventing ATP from binding and thus inhibiting the kinase's ability to phosphorylate and inactivate the BCKDH complex.[1][11]

-

Disruption of BCKDH-BCKDK Interaction: In vitro studies have demonstrated that valsartan can inhibit the interaction between the BCKDH complex and BCKDK.[1] By preventing this binding, valsartan effectively shields the BCKDH complex from inactivation by its kinase.

The direct inhibition of BCKDK by valsartan leads to a sustained activation of the BCKDH complex, resulting in an increased rate of BCAA catabolism. This has been observed in vivo, where administration of valsartan to rats led to increased BCKDH activity and decreased plasma BCAA concentrations.[1]

Signaling Pathway: Valsartan's Impact on BCAA Catabolism

Caption: A structured workflow for investigating valsartan's metabolic effects.

Protocol 1: Quantification of BCAAs and BCKAs by LC-MS/MS

This method allows for the precise and sensitive measurement of BCAA and BCKA levels in biological samples. [10][12][13][14] 1. Sample Preparation (Plasma): a. Thaw plasma samples on ice. b. To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing isotopically labeled internal standards for each BCAA and BCKA. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: a. Liquid Chromatography:

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate the analytes of interest.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL. b. Tandem Mass Spectrometry:

- Ionization Mode: Electrospray ionization (ESI) in positive mode for BCAAs and negative mode for BCKAs.

- Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.

3. Data Analysis: a. Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function in cultured cells. [15][16] 1. Cell Culture and Plating: a. Culture C2C12 myoblasts in DMEM supplemented with 10% FBS. b. Differentiate myoblasts into myotubes by switching to DMEM with 2% horse serum. c. Seed the differentiated myotubes into a Seahorse XF cell culture microplate at an optimized density. d. Treat the cells with valsartan at the desired concentrations for the specified duration (e.g., 24 hours).

2. Seahorse XF Assay: a. One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C. b. Load the sensor cartridge with the following compounds for sequential injection:

- Port A: Oligomycin (ATP synthase inhibitor).

- Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis).

- Port C: Rotenone/Antimycin A (Complex I and III inhibitors). c. Place the cell plate in the Seahorse XF Analyzer and perform the mitochondrial stress test.

3. Data Analysis: a. Normalize the OCR data to cell number or protein content. b. Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 3: BCKDH Activity Assay

This spectrophotometric assay measures the activity of the BCKDH complex in tissue or cell lysates. [17][18] 1. Sample Preparation: a. Homogenize tissue or cells in an ice-cold extraction buffer. b. Centrifuge the homogenate to pellet cellular debris. c. Isolate the mitochondrial fraction by differential centrifugation. d. Lyse the mitochondria to release the BCKDH complex.

2. Enzymatic Assay: a. Prepare a reaction mixture containing buffer, cofactors (e.g., NAD+, Coenzyme A, thiamine pyrophosphate), and a substrate (e.g., α-ketoisovalerate). b. Initiate the reaction by adding the mitochondrial lysate. c. Monitor the rate of NADH production by measuring the increase in absorbance at 340 nm over time.

3. Data Analysis: a. Calculate the specific activity of BCKDH (e.g., in nmol/min/mg of protein) using the molar extinction coefficient of NADH.

Quantitative Data Summary

| Parameter | Control Group | Valsartan-Treated Group | Analytical Method | Expected Outcome with Valsartan |

| Plasma BCAA Concentration | High | Low | LC-MS/MS | Decrease |

| Plasma BCKA Concentration | High | Low | LC-MS/MS | Decrease |

| BCKDH Activity | Low | High | Spectrophotometric Assay | Increase |

| Mitochondrial Basal Respiration | Normal | Increased | Seahorse XF Analyzer | Increase |

| Mitochondrial Maximal Respiration | Normal | Increased | Seahorse XF Analyzer | Increase |

Conclusion and Future Directions

The evidence strongly suggests that valsartan exerts a significant influence on branched-chain amino acid catabolism through a dual mechanism: direct inhibition of BCKDK and indirect enhancement of mitochondrial function via AT1 receptor blockade. This novel metabolic role of valsartan opens up exciting avenues for therapeutic interventions in conditions characterized by impaired BCAA metabolism, such as insulin resistance and certain forms of heart disease.

Future research should focus on elucidating the precise signaling pathways that link AT1 receptor modulation to the regulation of BCAA catabolic enzymes. Furthermore, clinical studies are warranted to investigate the impact of valsartan treatment on BCAA metabolism in patient populations with metabolic and cardiovascular diseases. A deeper understanding of these mechanisms will undoubtedly pave the way for more targeted and effective therapeutic strategies.

References

-

Kitaura, Y., et al. (2021). Antihypertensive drug valsartan as a novel BDK inhibitor. Pharmacological Research, 167, 105518. [Link]

-

Russell, S. T., et al. (2005). Angiotensin II directly induces muscle protein catabolism through the ubiquitin-proteasome proteolytic pathway and may play a role in cancer cachexia. British Journal of Cancer, 93(4), 425-434. [Link]

-

Song, Y., et al. (2011). Angiotensin II Upregulates Protein Phosphatase 2Cα and Inhibits AMP-Activated Protein Kinase Signaling and Energy Balance Leading to Skeletal Muscle Wasting. Hypertension, 58(4), 659-666. [Link]

-

Brink, M., et al. (2001). Angiotensin II Induces Skeletal Muscle Wasting through Enhanced Protein Degradation and Down-Regulates Autocrine Insulin-Like Growth Factor I. Endocrinology, 142(4), 1489-1496. [Link]

-

Jayarathne, S., et al. (2020). Development and validation of LC-MS/MS method for determination of branched chain amino acids and α-keto acids in human plasma. International Journal of Mass Spectrometry, 457, 116421. [Link]

-

Tso, S. C., et al. (2023). Structural studies identify angiotensin II receptor blocker-like compounds as branched-chain ketoacid dehydrogenase kinase inhibitors. Journal of Biological Chemistry, 299(3), 102949. [Link]

-

Song, Y., et al. (2013). Angiotensin II induced catabolic effect and muscle atrophy are redox dependent. Biochemical and Biophysical Research Communications, 441(3), 659-664. [Link]

-

Cabello-Verrugio, C., et al. (2012). Angiotensin II: Role in Skeletal Muscle Atrophy. Current Protein & Peptide Science, 13(8), 702-711. [Link]

-

Bishop, C. A., et al. (2024). Valsartan Rescues Suppressed Mitochondrial Metabolism during Insulin Resistance in C2C12 Myotubes. Cell Biochemistry and Function, 42(7), e4117. [Link]

-

Tso, S. C., et al. (2023). Compound 1 and valsartan bind to BCKDK at the expanded BT2 site and site 2. ResearchGate. [Link]

-

Li, Y., et al. (2020). Development and validation of LC-MS/MS method for determination of branched chain amino acids and α-keto acids in human plasma. ResearchGate. [Link]

-

Sun, L., et al. (2017). Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Northwestern Scholars. [Link]

-

Sun, L., et al. (2017). Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. [Link]

-

de Cavanagh, E. M. V., et al. (2015). Mitochondrial angiotensin receptors and cardioprotective pathways. American Journal of Physiology-Heart and Circulatory Physiology, 309(10), H1598-H1612. [Link]

-

Lymperopoulos, A., et al. (2015). AT1 receptor signaling pathways in the cardiovascular system. International Journal of Molecular Sciences, 16(12), 28837-28848. [Link]

-

Yang, R., et al. (2013). Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. PLOS ONE, 8(12), e81144. [Link]

-

Tokuyama, H., et al. (2011). Angiotensin II Reduces Mitochondrial Content in Skeletal Muscle and Affects Glycemic Control. Diabetes, 60(11), 2737-2745. [Link]

-

Zhang, Y., et al. (2020). Valsartan Alleviates Insulin Resistance in Skeletal Muscle of Chronic Renal Failure Rats. BioMed Research International, 2020, 8871382. [Link]

-

Chien, C.-Y., et al. (2014). VALSARTAN REGULATES MYOCARDIAL AUTOPHAGY AND MITOCHONDRIAL TURNOVER IN EXPERIMENTAL HYPERTENSION. Hypertension, 64(1), 87-93. [Link]

-

Dikalov, S. I., & Dikalova, A. E. (2016). Angiotensin II-Induced Production of Mitochondrial Reactive Oxygen Species: Potential Mechanisms and Relevance for Cardiovascular Disease. Antioxidants & Redox Signaling, 25(1), 26-36. [Link]

-

Kitaura, Y., et al. (2021). Antihypertensive drug valsartan as a novel BDK inhibitor. Ovid. [Link]

-

Wessels, A. G., et al. (2017). Determination of Branched-Chain α-Keto Acid Dehydrogenase Activity State and Branched-Chain α-Keto Acid Dehydrogenase Kinase Activity and Protein in Mammalian Tissues. ResearchGate. [Link]

-

Agilent Technologies. (2016). Measuring Mitochondrial Respiration in Intact Skeletal Muscle Fibers with an Agilent Seahorse XF24/XFe24 Analyzer. Agilent. [Link]

-

Abadir, P. M., et al. (2011). Identification and characterization of a functional mitochondrial angiotensin system. Proceedings of the National Academy of Sciences, 108(36), 14849-14854. [Link]

-

Singh, V. P., et al. (2021). Angiotensin II Alters Mitochondrial Membrane Potential and Lipid Metabolism in Rat Colonic Epithelial Cells. International Journal of Molecular Sciences, 22(19), 10398. [Link]

-

Agilent Technologies. (n.d.). Mitochondrial Respiration XF Cell Mito Stress Test. Agilent. [Link]

-

Van der-poel, A., et al. (2024). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. STAR Protocols, 5(3), 102439. [Link]

-

Varga, Z. V., et al. (2020). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. International Journal of Molecular Sciences, 21(21), 8043. [Link]

-

Tso, S. C., et al. (2023). Structural studies identify angiotensin II receptor blocker-like compounds as branched-chain ketoacid dehydrogenase kinase inhibitors. Journal of Biological Chemistry, 299(3), 102949. [Link]

-

Schiattarella, G. G., et al. (2021). Sacubitril/Valsartan Improves Diastolic Function But Not Skeletal Muscle Function in a Rat Model of HFpEF. International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

Agilent Technologies. (2022, May 17). Agilent Seahorse XF Mito Tox Assay Kit Video. YouTube. [Link]

-

Wynn, R. M., et al. (2014). Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase. Journal of Biological Chemistry, 289(4), 2301-2315. [Link]

-

Walejko, J. M., et al. (2020). Extra-cardiac BCAA catabolism lowers blood pressure and protects from heart failure. JCI Insight, 5(21), e139989. [Link]

-

Nakai, N., et al. (2001). Mechanism of activation of branched-chain alpha-keto acid dehydrogenase complex by exercise. Archives of Biochemistry and Biophysics, 395(2), 205-211. [Link]

-

Biomedical Research Service Center. (n.d.). BMR BCKDC Assay Kit. Biomedical Research Service Center. [Link]

-

Li, Y., et al. (2023). Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation. RSC Medicinal Chemistry, 14(10), 1957-1969. [Link]

-

Walejko, J. M., et al. (2020). Extra-cardiac BCAA catabolism lowers blood pressure and protects from heart failure. ResearchGate. [Link]

-

Lian, K., et al. (2022). Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. Signal Transduction and Targeted Therapy, 7(1), 1-24. [Link]

-

Yoon, M.-S. (2016). The Emerging Role of Branched-Chain Amino Acids in Insulin Resistance and Metabolism. Nutrients, 8(7), 405. [Link]

-

Li, J., et al. (2023). BCAAs are related to improvement in insulin resistance. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 16, 203-211. [Link]

-

Papakonstantinou, E., et al. (2022). The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology. Metabolites, 12(4), 334. [Link]

Sources

- 1. Antihypertensive drug valsartan as a novel BDK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valsartan Rescues Suppressed Mitochondrial Metabolism during Insulin Resistance in C2C12 Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin II directly induces muscle protein catabolism through the ubiquitin-proteasome proteolytic pathway and may play a role in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. VALSARTAN REGULATES MYOCARDIAL AUTOPHAGY AND MITOCHONDRIAL TURNOVER IN EXPERIMENTAL HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural studies identify angiotensin II receptor blocker-like compounds as branched-chain ketoacid dehydrogenase kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 11. ovid.com [ovid.com]

- 12. Sci-Hub. Development and validation of LC-MS/MS method for determination of branched chain amino acids and α-keto acids in human plasma / International Journal of Mass Spectrometry, 2020 [sci-hub.box]

- 13. researchgate.net [researchgate.net]

- 14. scholars.northwestern.edu [scholars.northwestern.edu]

- 15. agilent.com [agilent.com]

- 16. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bmrservice.com [bmrservice.com]

The Interplay of Angiotensin II Receptor Blockers and Amino Acid Metabolism: A Technical Guide for Researchers

This guide provides an in-depth exploration of the complex relationship between Angiotensin II Receptor Blockers (ARBs) and amino acid metabolism. Designed for researchers, scientists, and drug development professionals, this document moves beyond the well-established cardiovascular and renal benefits of ARBs to illuminate their nuanced effects on the metabolic pathways governing amino acids. We will delve into the foundational science, present key experimental findings, and provide detailed methodologies to empower further investigation in this critical area of research.

Section 1: The Renin-Angiotensin System and Its Metabolic Influence

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Its principal effector, Angiotensin II (Ang II), exerts its physiological effects by binding to two main receptor subtypes: Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. While the role of the RAS in cardiovascular and renal pathophysiology is well-documented, emerging evidence has underscored its significant influence on metabolic homeostasis.

Hyperactivity of the RAS is increasingly implicated in the pathophysiology of metabolic disorders, including insulin resistance and the metabolic syndrome.[1] Angiotensin II, acting through the AT1 receptor, is now understood to be a key player in processes that extend beyond vasoconstriction, including inflammation, oxidative stress, and cellular growth, all of which have profound implications for metabolism.[2]

Angiotensin II: A Catabolic Effector in Skeletal Muscle

Skeletal muscle, the body's primary protein reservoir, is a key target of Angiotensin II's metabolic actions. Seminal studies have demonstrated that Angiotensin II directly induces muscle protein catabolism.[3][4] This catabolic effect is primarily mediated through the activation of the ubiquitin-proteasome pathway, a major cellular machinery for protein degradation.[3][4] This process is often redox-dependent, with Angiotensin II stimulating the production of reactive oxygen species (ROS) that contribute to muscle wasting.[4]

Furthermore, Angiotensin II has been shown to disrupt the delicate balance of protein turnover by not only promoting degradation but also by potentially impairing protein synthesis. It can interfere with the insulin-like growth factor 1 (IGF-1) signaling pathway, a critical anabolic cascade in skeletal muscle.[5]

The Dual Role of Angiotensin II in mTOR Signaling

The mammalian target of rapamycin (mTOR) is a central kinase that governs cell growth, proliferation, and protein synthesis. The influence of Angiotensin II on mTOR signaling is multifaceted. On one hand, Ang II has been shown to activate components of the mTOR signaling pathway in vascular smooth muscle cells, leading to protein synthesis and cellular hypertrophy.[6][7] This suggests a role for Ang II in tissue remodeling. Conversely, in the context of skeletal muscle wasting, the catabolic effects of Ang II appear to override or dysregulate the anabolic signals mediated by mTOR.

Section 2: Angiotensin II Receptor Blockers: Modulating the Metabolic Landscape

Angiotensin II Receptor Blockers (ARBs) are a class of drugs that selectively antagonize the AT1 receptor, thereby inhibiting the detrimental effects of Angiotensin II. By blocking this pathway, ARBs not only lower blood pressure but also exert protective effects on various organs. Their influence extends to the metabolic realm, where they can counteract the catabolic actions of Angiotensin II and favorably modulate amino acid metabolism.

ARBs and the Attenuation of Muscle Catabolism

A growing body of evidence indicates that ARBs can prevent or attenuate Angiotensin II-induced muscle atrophy.[3] By blocking the AT1 receptor, ARBs inhibit the downstream signaling that leads to the upregulation of the ubiquitin-proteasome system.[8] This protective effect on muscle mass has significant clinical implications for conditions associated with muscle wasting, such as sarcopenia and cachexia.[9][10]

The following diagram illustrates the antagonistic action of ARBs on Angiotensin II-induced muscle protein catabolism.

Caption: ARBs competitively inhibit Angiotensin II binding to the AT1 receptor, mitigating downstream oxidative stress and ubiquitin-proteasome system activation, thereby reducing muscle protein catabolism.

Section 3: The Impact of ARBs on Specific Amino Acid Pathways

Metabolomic studies are beginning to unravel the specific effects of ARBs on the plasma amino acid profile. These investigations reveal a complex interplay where ARBs can influence the metabolism of several key amino acids.

Branched-Chain Amino Acids (BCAAs) and Muscle Health

Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, play a crucial role in protein synthesis and muscle metabolism. A study investigating the combined effect of the ARB losartan and BCAAs on skeletal muscle atrophy in a rat model of cirrhosis demonstrated a synergistic protective effect.[8] Losartan was found to augment the BCAA-mediated increase in skeletal muscle mass by promoting the production of insulin-like growth factor-I and enhancing mitochondrial biogenesis.[8] This suggests that ARBs may create a more favorable environment for the anabolic actions of BCAAs.

Taurine and the Renin-Angiotensin System

Taurine, a sulfur-containing amino acid, has been shown to interact with the RAS. Some studies suggest that taurine can suppress the activity of the renin-angiotensin-aldosterone system.[1] A metabolomics study identified the taurine and hypotaurine metabolism pathway as being significantly affected by ARB therapy.[11] This indicates a potential feedback loop where ARBs influence taurine levels, which in turn may further modulate RAS activity.

Arginine and the Nitric Oxide Pathway

L-arginine is the substrate for nitric oxide (NO) synthase, the enzyme responsible for producing nitric oxide, a potent vasodilator. Angiotensin II can impair NO bioavailability. ARBs, by blocking the AT1 receptor, can improve endothelial function and enhance NO production.[12][13] This effect is, at least in part, linked to the improved availability and utilization of L-arginine for NO synthesis.

Aromatic Amino Acids: Phenylalanine and Tyrosine

Metabolomic profiling of patients treated with ARBs has revealed alterations in the metabolism of aromatic amino acids, including phenylalanine and tyrosine.[11] These changes may be linked to the broader metabolic improvements seen with ARB therapy, such as enhanced insulin sensitivity.

The following table summarizes the observed effects of ARBs on key amino acids and related metabolic pathways.

| Amino Acid/Pathway | ARB Studied | Observed Effect | Potential Mechanism | Reference(s) |

| Branched-Chain Amino Acids (BCAAs) | Losartan | Potentiates BCAA-mediated increase in muscle mass | Promotion of IGF-1 production and mitochondrial biogenesis | [8] |

| Taurine | Unspecified ARBs | Altered taurine and hypotaurine metabolism | Modulation of the renin-angiotensin-aldosterone system | [1][11] |

| Arginine | Various ARBs | Improved nitric oxide bioavailability | Enhanced endothelial function and eNOS activity | [12][13] |

| Tyrosine/Phenylalanine | Unspecified ARBs | Altered metabolic pathways | Broad metabolic improvements, including insulin sensitivity | [11] |

Section 4: Experimental Protocols for Amino Acid Analysis

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the quantification of amino acids in plasma, a critical tool for investigating the effects of ARBs.

Quantification of Plasma Amino Acids by HPLC with Pre-column Derivatization

This protocol describes a widely used method for amino acid analysis using High-Performance Liquid Chromatography (HPLC) with automated pre-column derivatization with o-phthalaldehyde (OPA).[14][15]

4.1.1. Sample Preparation

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.

-

To 100 µL of plasma, add 100 µL of an internal standard solution (e.g., norvaline).

-

Precipitate proteins by adding 200 µL of 0.5 M perchloric acid.

-

Vortex the mixture and centrifuge at 15,000 x g for 10 minutes at room temperature.

-

Filter the supernatant through a 0.22 µm syringe filter.

4.1.2. Automated Pre-column Derivatization

-

Prepare the OPA derivatizing reagent fresh daily by dissolving 10 mg of OPA in 1 mL of methanol, then adding 9 mL of 0.4 M borate buffer (pH 10.2) and 100 µL of 2-mercaptoethanol.

-

The autosampler is programmed to mix a specific volume of the prepared sample with the OPA reagent and allow the reaction to proceed for a defined time (typically 1-2 minutes) before injection.

4.1.3. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1 M sodium acetate buffer (pH 7.2) with 5% tetrahydrofuran.

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over approximately 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

The following diagram outlines the experimental workflow for HPLC analysis of amino acids.

Caption: Workflow for HPLC-based amino acid analysis with pre-column OPA derivatization.

Quantification of Plasma Amino Acids by LC-MS/MS without Derivatization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a highly sensitive and specific method for amino acid analysis without the need for derivatization.[9][16]

4.2.1. Sample Preparation

-

To 50 µL of plasma, add 50 µL of an internal standard solution containing stable isotope-labeled amino acids.

-

Precipitate proteins by adding 200 µL of acetonitrile.

-

Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

4.2.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A mixed-mode or HILIC column suitable for retaining polar analytes.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient tailored to the specific column and amino acids of interest.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each amino acid and its corresponding internal standard.

Section 5: Future Directions and Conclusion

The investigation into the interplay between Angiotensin II Receptor Blockers and amino acid metabolism is a burgeoning field with significant potential to expand our understanding of the therapeutic effects of these widely prescribed drugs. While current research has established a clear link between ARBs and the modulation of protein catabolism, particularly in skeletal muscle, and has provided initial insights into their effects on specific amino acid pathways, much remains to be explored.

Future research should focus on:

-

Comprehensive Metabolomic Profiling: Large-scale metabolomic studies are needed to systematically characterize the effects of different ARBs on the complete plasma amino acid profile in diverse patient populations.

-

Elucidating the Role of the AT2 Receptor: The contribution of unopposed AT2 receptor stimulation by ARBs to the observed metabolic changes in amino acid profiles warrants further investigation.

-

Translational Studies: Clinical trials designed to assess the impact of ARBs on muscle mass, strength, and functional outcomes in individuals at risk of muscle wasting are crucial to translate these preclinical findings to patient care.

References

-

Russell, S. T., & Tisdale, M. J. (2005). Angiotensin II directly induces muscle protein catabolism through the ubiquitin-proteasome proteolytic pathway and may play a role in cancer cachexia. British journal of cancer, 93(4), 425–434. [Link]

-

Eguchi, S., Iwasaki, H., Inagami, T., & Numaguchi, K. (2000). ANG II activates effectors of mTOR via PI3-K signaling in human coronary smooth muscle cells. American Journal of Physiology-Heart and Circulatory Physiology, 278(2), H530-H538. [Link]

-

Abe, K., & Taniyama, Y. (2011). The renin-angiotensin system and metabolic syndrome. Journal of the American Society of Nephrology, 22(8), 1438-1446. [Link]

-

Iwasaki, H., Eguchi, S., Ueno, H., Marumo, F., & Hirata, Y. (2000). ANG II activates effectors of mTOR via PI3-K signaling in human coronary smooth muscle cells. American Journal of Physiology-Heart and Circulatory Physiology, 278(2), H530-H538. [Link]

-

Brink, M., Wellen, J., & Delafontaine, P. (2001). Angiotensin II Induces Skeletal Muscle Wasting through Enhanced Protein Degradation and Down-Regulates Autocrine Insulin-Like Growth Factor I. Endocrinology, 142(4), 1489–1496. [Link]

-

Powers, S. K., & Smuder, A. J. (2014). The renin-angiotensin system and skeletal muscle. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 306(2), R109-R118. [Link]

-

Song, Y. H., Li, Y., Du, J., Mitch, W. E., Rosenthal, N., & Delafontaine, P. (2005). Angiotensin II induced catabolic effect and muscle atrophy are redox dependent. Biochemical and biophysical research communications, 326(4), 809–816. [Link]

-

Takeda, H., Nishikawa, H., Iguchi, E., Ohnishi, Y., Enomoto, H., Saito, M., ... & Sakamoto, C. (2021). Angiotensin Receptor Blockers Potentiate the Protective Effect of Branched-Chain Amino Acids on Skeletal Muscle Atrophy in Cirrhotic Rats. Molecular nutrition & food research, 65(11), e2001150. [Link]

-

Teerlink, T., van Leeuwen, P. A., & Houdijk, A. (1994). Plasma amino acids determined by liquid chromatography within 17 minutes. Clinical chemistry, 40(2), 245–249. [Link]

-

Flaten, H. K., & Monte, A. A. (2017). The Pharmacogenomic and Metabolomic Predictors of ACE Inhibitor and Angiotensin II Receptor Blocker Effectiveness and Safety. Cardiovascular drugs and therapy, 31(4), 471–482. [Link]

-

Ali, A., & Ali, Z. (2010). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(27), 2649–2653. [Link]

-

Takeda, H., Nishikawa, H., Iguchi, E., Ohnishi, Y., Enomoto, H., Saito, M., ... & Sakamoto, C. (2021). Losartan and BCAAs on protein synthesis and degradation of gastrocnemius muscle in CDAA‐fed rats. ResearchGate. [Link]

-

Podesta, E. J., Solano, A. R., & Maloberti, P. (2022). Angiotensin II Regulates Mitochondrial mTOR Pathway Activity Dependent on Acyl-CoA Synthetase 4 in Adrenocortical Cells. Endocrinology, 163(12), bqac170. [Link]

-

Teerlink, T., van Leeuwen, P. A., & Houdijk, A. (1994). Plasma amino acids determined by liquid chromatography within 17 minutes. ResearchGate. [Link]

-

Gurevich, I., An, S., & Benovic, J. L. (2014). Arrestin-dependent angiotensin AT1 receptor signaling regulates Akt and mTor-mediated protein synthesis. The Journal of biological chemistry, 289(38), 26155–26166. [Link]

-

Cabello-Verrugio, C., Morales, M. G., Rivera, J. C., & Brandan, E. (2012). Angiotensin II: role in skeletal muscle atrophy. Current protein & peptide science, 13(8), 778–786. [Link]

-

Gurevich, I., An, S., & Benovic, J. L. (2018). Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology. Physiological reviews, 98(3), 1627–1715. [Link]

-

Wang, Y., Wang, Y., Zhang, Y., Li, Y., Zhang, Y., & Liu, Y. (2021). Comparative Study of Metabolite Changes After Antihypertensive Therapy With Calcium Channel Blockers or Angiotensin Type 1 Receptor Blockers. Frontiers in cardiovascular medicine, 8, 688530. [Link]

-

Ubbink, J. B., Bissbort, S., van den Berg, I., & Vermaak, W. J. (1991). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of chromatography. B, Biomedical applications, 562(1-2), 1–19. [Link]

-

Sum, C., & Witham, M. D. (2016). Effect of Angiotensin System Inhibitors on Physical Performance in Older People – A Systematic Review and Meta-Analysis. Ageing research reviews, 27, 53–60. [Link]

-

Wilson, J. R., & Sica, D. A. (2011). Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants. British journal of clinical pharmacology, 72(5), 751–758. [Link]

-

Hocher, B., Yin, L., & Godes, M. (2010). Metabolomics in Angiotensin II-Induced Cardiac Hypertrophy. Hypertension, 55(2), 299–305. [Link]

-

Zivak Technologies. (n.d.). Amino Acid Biological Fluids LC-MS/MS Analysis Kit User Manual. [Link]

-

Carey, R. M., & Siragy, H. M. (2003). The angiotensin type 2 receptor: a novel antihypertensive target. Journal of the renin-angiotensin-aldosterone system : JRAAS, 4(4), 200–205. [Link]

-

Cheng, K. C., Li, Y., Chang, W. T., Kuo, F. Y., Chen, Z. C., & Cheng, J. T. (2018). Telmisartan is effective to ameliorate metabolic syndrome in rat model – a preclinical report. Drug design, development and therapy, 12, 4125–4134. [Link]

-

CRCHUM. (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. [Link]

-

Li, K., Zemmrich, C., Bramlage, P., Persson, A. B., Sacirovic, M., Ritter, O., ... & Hillmeister, P. (2021). Effect of ACEI and ARB treatment on nitric oxide-dependent endothelial function. Vasa, 50(6), 425–431. [Link]

-

Wilson, J. R., & Sica, D. A. (2011). Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants. British journal of clinical pharmacology, 72(5), 751–758. [Link]

-

Dong, J., Wang, Y., Jiao, Y., Yang, X., Chen, Y., & Li, Y. (2022). Antihypertensive Therapy by ACEI/ARB Is Associated With Intestinal Flora Alterations and Metabolomic Profiles in Hypertensive Patients. Frontiers in cellular and infection microbiology, 12, 828224. [Link]

-

de Souza, R. A., de Moraes, R., & Ferriolli, E. (2014). Angiotensin-II blockage, muscle strength, and exercise capacity in physically independent older adults. Clinics (Sao Paulo, Brazil), 69(11), 743–747. [Link]

-

Cheng, K. C., Li, Y., Chang, W. T., Kuo, F. Y., Chen, Z. C., & Cheng, J. T. (2018). Telmisartan is effective to ameliorate metabolic syndrome in rat model – a preclinical report. Drug design, development and therapy, 12, 4125–4134. [Link]

-

Singh, K. D., & Deval, R. (2022). Angiotensin II Receptor Blockers (ARB). In StatPearls. StatPearls Publishing. [Link]

-

Flaten, H. K., & Monte, A. A. (2017). The Pharmacogenomic and Metabolomic Predictors of ACE Inhibitor and Angiotensin II Receptor Blocker Effectiveness and Safety. Cardiovascular drugs and therapy, 31(4), 471–482. [Link]

-

Cheng, K. C., Li, Y., Chang, W. T., Kuo, F. Y., Chen, Z. C., & Cheng, J. T. (2018). Telmisartan is effective to ameliorate metabolic syndrome in rat model – a preclinical report. Drug design, development and therapy, 12, 4125–4134. [Link]

-

Ecder, T. (2014). Renal and metabolic effects of valsartan. Anadolu kardiyoloji dergisi : AKD = the Anatolian journal of cardiology, 14 Suppl 2, S14–S19. [Link]

-

Imenshahidi, M., & Hosseinzadeh, H. (2019). Effects of telmisartan on metabolic syndrome components: a comprehensive review. Iranian journal of basic medical sciences, 22(5), 464–473. [Link]

-

CVPharmacology. (n.d.). Angiotensin Receptor Blockers (ARBs). [Link]

-

Burks, T. N., Andres-Mateos, E., Marx, R., Mejias, R., Van Erp, C., Simmers, J. L., ... & Cohn, R. D. (2011). Losartan restores skeletal muscle remodeling and protects against disuse atrophy in sarcopenia. Science translational medicine, 3(82), 82ra37. [Link]

-

Burks, T. N., Andres-Mateos, E., Marx, R., Mejias, R., Van Erp, C., Simmers, J. L., ... & Cohn, R. D. (2011). Losartan Restores Skeletal Muscle Remodeling and Protects Against Disuse Atrophy in Sarcopenia. ResearchGate. [Link]

-

Beavers, K. M., Beavers, D. P., Newman, J. J., Anderson, A. M., Lo, M. W., & Nicklas, B. J. (2013). Associations between ACE-Inhibitors, Angiotensin Receptor Blockers, and Lean Body Mass in Community Dwelling Older Women. The journals of gerontology. Series A, Biological sciences and medical sciences, 68(10), 1222–1228. [Link]

-

Kiec-Wilk, B., Dembinska-Kiec, A., Olszanecka-Glinianowicz, M., Malczewska-Malec, M., & Czarnecka-Miskiewicz, D. (2012). Telmisartan improves cardiometabolic profile in obese patients with arterial hypertension. Cardiovascular drugs and therapy, 26(1), 69–77. [Link]

-

Burks, T. N., Andres-Mateos, E., Marx, R., Mejias, R., Van Erp, C., Simmers, J. L., ... & Cohn, R. D. (2011). Losartan restores skeletal muscle remodeling and protects against disuse atrophy in sarcopenia. Johns Hopkins University. [Link]

-

De Koster, J., & Van Eeckhaut, A. (2014). Amino acid analysis in biofluids using LC-MS/MS. Ghent University. [Link]

-

Nakayama, A., & Nakamura, T. (2019). Methods for Absolute Quantification of Human Plasma Free Amino Acids by High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry Using Precolumn Derivatization. Methods in molecular biology (Clifton, N.J.), 2030, 205–215. [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Effect of Angiotensin System Inhibitors on Physical Performance in Older People – A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Angiotensin II induced catabolic effect and muscle atrophy are redox dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin II: role in skeletal muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Taurine Supplementation Inhibits Cardiac and Systemic Renin-Angiotensin System Overactivity After Cardiac Ischemia/Reperfusion in Adult Female Rats Perinatally Depleted of Taurine Followed by High Sugar Intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angiotensin Receptor Blockers Potentiate the Protective Effect of Branched-Chain Amino Acids on Skeletal Muscle Atrophy in Cirrhotic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Losartan Restores Skeletal Muscle Remodeling and Protects Against Disuse Atrophy in Sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jasco-global.com [jasco-global.com]

- 12. Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of angiotensin receptor blockers on endothelial nitric oxide release: the role of eNOS variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Angiotensin II Type 1 Receptor Blocker Usage Prevents Oxidative Stress and Muscle Dysfunction in HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Taurine and the renal system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to Preliminary In Vitro Studies of Isoleucine on Valsartan-Treated Cells

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals embarking on preliminary in vitro investigations into the combined effects of the branched-chain amino acid (BCAA) Isoleucine and the Angiotensin II Type 1 Receptor (AT1R) blocker, Valsartan. This guide is structured to provide not just protocols, but the underlying scientific rationale for experimental choices, ensuring a robust and logically sound investigative process.

Scientific Rationale & Foundational Concepts

The rationale for investigating the interplay between Isoleucine and Valsartan stems from their convergent roles in cellular metabolism, cardiovascular health, and signaling pathways. Valsartan, a widely prescribed antihypertensive agent, selectively blocks the AT1 receptor, thereby inhibiting the downstream effects of Angiotensin II (Ang II).[1][2][3][4] Ang II is a potent vasoconstrictor and is implicated in promoting inflammation, oxidative stress, and cellular growth.[5][6][7][8] Its blockade by Valsartan is known to have anti-inflammatory and antioxidant effects.[8]

Isoleucine, an essential BCAA, plays a critical role in protein synthesis and cellular metabolism, primarily through the activation of the mTOR signaling pathway.[9] However, elevated levels of BCAAs have been associated with endothelial dysfunction, increased reactive oxygen species (ROS) generation, and inflammation.[10][11]

A pivotal recent discovery provides a direct molecular link: Valsartan has been identified as a novel inhibitor of branched-chain α-keto acid dehydrogenase kinase (BDK), a key negative regulator of BCAA catabolism.[12][13] This finding suggests that Valsartan could directly influence the metabolic fate and cellular concentration of Isoleucine, potentially modulating its downstream effects. Furthermore, studies suggest that Valsartan may alter BCAA utilization, particularly in the context of insulin resistance.[14]

This guide outlines an in vitro approach to explore the hypothesis that Isoleucine may modulate the cellular effects of Valsartan, and conversely, that Valsartan may alter the cellular response to Isoleucine, particularly in cell types relevant to cardiovascular pathophysiology, such as endothelial cells or vascular smooth muscle cells.

Experimental Design & Strategy

A multi-faceted experimental design is proposed to dissect the cellular responses to Isoleucine and Valsartan, both individually and in combination. The core of this strategy involves a dose-response and time-course analysis across several key cellular health and signaling parameters.

Cell Model Selection

The choice of cell line is critical. Human Umbilical Vein Endothelial Cells (HUVECs) are a highly relevant primary cell model for studying vascular biology and the effects of cardiovascular drugs. They are central to processes like vasodilation, inflammation, and angiogenesis. Vascular Smooth Muscle Cells (VSMCs) are another excellent choice, as they are key mediators of the vasoconstrictive effects of Angiotensin II.

Treatment Strategy

A matrix-based treatment strategy should be employed:

-

Control Group: Cells cultured in standard medium.

-

Isoleucine-only Group: Cells treated with a range of Isoleucine concentrations.

-

Valsartan-only Group: Cells treated with a range of Valsartan concentrations.

-

Combination Group: Cells co-treated with various concentrations of both Isoleucine and Valsartan.

-

Positive Control (for stress assays): Angiotensin II to induce a pro-oxidative, pro-inflammatory state that Valsartan is expected to counteract.

The concentrations should be chosen based on literature values for in vitro studies and physiological/pathophysiological relevance.

Key Experimental Endpoints

The investigation will focus on three primary areas of cellular response:

-

Cellular Viability and Apoptosis: To determine if Isoleucine modulates Valsartan's effects on cell survival or cytotoxicity.

-

Oxidative Stress: To assess the interplay between the pro-oxidant potential of high-concentration Isoleucine and the antioxidant properties of Valsartan.

-

Signaling Pathway Modulation: To investigate the effects on key pathways like the MAPK and NF-κB cascades, which are downstream of Ang II signaling and can be influenced by cellular stress.

The logical flow of the experimental workflow is depicted below.

Caption: A high-level overview of the experimental workflow.

Detailed Methodologies & Protocols

This section provides step-by-step protocols for the key experiments. It is imperative to maintain consistent cell culture practices to ensure reproducibility.[15]

Cell Culture and Treatment

-

Cell Seeding: Plate HUVECs in appropriate well plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) at a density that ensures they are in a sub-confluent, log-growth phase at the time of treatment.

-

Starvation (Optional): Prior to treatment, serum-starve the cells for 4-6 hours to reduce baseline signaling activity.

-

Treatment Preparation: Prepare stock solutions of Isoleucine and Valsartan in an appropriate vehicle (e.g., sterile water or DMSO). Perform serial dilutions to achieve the final desired concentrations in the cell culture medium. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.

-

Incubation: Add the treatments to the cells and incubate for the desired time points (e.g., 24, 48 hours).

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[16]

-

Reagent Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (typically ~570 nm).

-

Analysis: Express results as a percentage of the control group's viability.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the samples immediately using a flow cytometer.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA assay is a common method for directly measuring intracellular ROS levels.[19][20]

-

Probe Loading: After treatment, wash the cells with PBS and incubate them with DCFDA (2',7'-dichlorodihydrofluorescein diacetate) solution in the dark. DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.[19]

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

-

Analysis: Normalize the fluorescence values to cell number or protein concentration and express as a fold change relative to the control.

Western Blotting for Signaling Pathway Analysis

Western blotting allows for the detection of specific proteins and their phosphorylation status, providing insight into the activation of signaling cascades like the MAPK pathway.[21][22][23]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[23]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-p38, IκBα) diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize phosphoprotein levels to their respective total protein levels.

Gene Expression Analysis: Quantitative RT-PCR (qPCR)

qPCR is a highly sensitive technique used to measure the expression levels of specific genes.[24][25][26]

-

RNA Extraction: Lyse cells and extract total RNA using a column-based kit or a direct cell lysis method.[24][25]

-

cDNA Synthesis: Reverse transcribe 1 µg of high-quality RNA into complementary DNA (cDNA).

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for target genes (e.g., IL-6, TNF-α, VCAM-1) and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathways & Data Interpretation

Understanding the underlying signaling pathways is crucial for interpreting the experimental data.

Valsartan and the Renin-Angiotensin System

Valsartan's primary mechanism is the blockade of the AT1 receptor.[2][27] Angiotensin II, upon binding to the AT1 receptor, activates multiple intracellular signaling cascades, including MAP kinases (ERK, JNK, p38), which can lead to cell growth, inflammation, and hypertrophy.[5][6][28] By blocking this interaction, Valsartan is expected to attenuate these downstream signals.

Caption: Valsartan blocks Angiotensin II binding to the AT1 receptor.

Isoleucine and Potential Interactions

Isoleucine can activate mTOR signaling, which is linked to protein synthesis and cell growth.[9] At high concentrations, it may also induce ROS and inflammation via NF-κB.[10][11] The interaction with Valsartan could be synergistic, additive, or antagonistic. For instance, Valsartan's BDK inhibition might increase Isoleucine catabolism, potentially mitigating its stress-related effects. Conversely, the combined signaling inputs could lead to unforeseen outcomes.

Caption: Valsartan may counteract pro-inflammatory effects of high Isoleucine.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison across treatment groups.

Table 1: Hypothetical Data Summary for Cell Viability (MTT Assay)

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Std. Deviation |

|---|---|---|---|

| Control | - | 100 | ± 4.5 |

| Isoleucine | 500 | 95.2 | ± 5.1 |

| Isoleucine | 2000 | 88.7* | ± 6.2 |

| Valsartan | 10 | 102.1 | ± 4.8 |

| Valsartan + Isoleucine | 10 + 2000 | 97.5# | ± 5.5 |

| Angiotensin II | 0.1 | 85.4* | ± 5.9 |

| Valsartan + Ang II | 10 + 0.1 | 98.9# | ± 4.7 |

- p < 0.05 vs. Control; # p < 0.05 vs. stressor (Isoleucine or Ang II) alone

Table 2: Hypothetical Data Summary for Relative Gene Expression (qPCR)

| Treatment Group | Target Gene: VCAM-1 (Fold Change) | Target Gene: IL-6 (Fold Change) |

|---|---|---|

| Control | 1.0 | 1.0 |

| Isoleucine (2000 µM) | 2.8* | 3.5* |

| Valsartan (10 µM) | 0.9 | 0.8 |

| Valsartan + Isoleucine | 1.3# | 1.5# |

| Angiotensin II (0.1 µM) | 4.1* | 5.2* |

| Valsartan + Ang II | 1.2# | 1.4# |

- p < 0.05 vs. Control; # p < 0.05 vs. stressor (Isoleucine or Ang II) alone

Conclusion

The outlined experimental framework provides a robust starting point for elucidating the cellular interplay between Isoleucine and Valsartan. By systematically evaluating cell viability, oxidative stress, and key signaling pathways, researchers can gain valuable insights into the potential for this amino acid to modulate the therapeutic effects of a widely used cardiovascular drug. The findings from these preliminary in vitro studies will be instrumental in guiding future research, including more complex co-culture models and eventual in vivo validation.

References

- Accurate RT-qPCR gene expression analysis on cell culture lys

- Viability & Apoptosis Assays. Biotium.

- Accurate and Reproducible RT-qPCR Gene Expression Analysis on Cell Culture Lysates Using the SingleShot™ SYBR® Green Kit. Bio-Rad.

- A Review of Various Oxidative Stress Testing Methods. Cell Biolabs, Inc..

- Molecular and cellular mechanisms of angiotensin II-mediated cardiovascular and renal diseases. PubMed.

- Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling P

- Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system.

- Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applic

- Electrophysiological effects of angiotensin II. Part I: signal transduction and basic electrophysiological mechanisms. Oxford Academic.

- What methods can I use to measure oxidative stress?

- Cell culture and QRT PCR Gene Expression. Sigma-Aldrich.

- Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system. PubMed.

- Valsartan: a novel angiotensin type 1 receptor antagonist. PubMed.

- Apoptosis, cell viability and prolifer

- How to Pick an Oxid

- Antihypertensive drug valsartan as a novel BDK inhibitor. PubMed.

- Oxidative stress assays and oxid

- Cell Prolifer

- Valsartan. Wikipedia.

- Angiotensin II Receptor Blocker Valsartan Suppresses Reactive Oxygen Species Generation in Leukocytes, Nuclear Factor-κB, in Mononuclear Cells of Normal Subjects: Evidence of an Antiinflammatory Action. The Journal of Clinical Endocrinology & Metabolism.

- Neuronal Cell viability and cytotoxicity assays. Ncardia.

- Valsartan regulates the interaction of angiotensin II type 1 receptor and endothelial nitric oxide synthase via Src/PI3K/Akt signalling. PubMed.

- Video: Antihypertensive Drugs: Angiotensin II Receptor Blockers. JoVE.

- Angiotensin II antagonism in clinical practice: experience with valsartan. PubMed.

- Antihypertensive drug valsartan as a novel BDK inhibitor. Ovid.

- Cell Proliferation, Viability, & Cytotoxicity Assays. Cayman Chemical.

- Application Notes and Protocols: Western Blot Analysis of MAPK Pathway Activ

- Valsartan. PubChem - NIH.

- The Role of Amino Acids in Endothelial Biology and Function. MDPI.

- The Science Behind Valsartan: Mechanism of Action and Therapeutic Benefits. NINGBO INNO PHARMCHEM CO.,LTD..

- What is the mechanism of Valsartan?

- Introduction to Quantitative PCR (qPCR) Gene Expression Analysis. Thermo Fisher Scientific - ES.

- Valsartan Rescues Suppressed Mitochondrial Metabolism during Insulin Resistance in C2C12 Myotubes. PubMed.

- Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling P

- Branched‐chain amino acids promote endothelial dysfunction through increased reactive oxygen species generation and inflamm

- Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system.

- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.

- Isoleucine-to-valine substitutions support cellular physiology during isoleucine depriv

- Branched-chain amino acids promote endothelial dysfunction through increased reactive oxygen species generation and inflamm

- MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors. Thermo Fisher Scientific.

- How to analyze gene expression

- Leucine Affects α-Amylase Synthesis through PI3K/Akt-mTOR Signaling Pathways in Pancreatic Acinar Cells of Dairy Calves. Journal of Agricultural and Food Chemistry.

- Isoleucine Regulates the Synthesis of Pancreatic Enzymes via the Activation of mRNA Expression and Phosphorylation in the Mammalian Target of Rapamycin Signalling Pathways in Pancre